molecular formula C20H15BrO5 B3905412 2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate

2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate

Cat. No.: B3905412
M. Wt: 415.2 g/mol
InChI Key: OIDRZYBMQYZQTE-GDNBJRDFSA-N
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Description

2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxofuran ring, and a methoxyphenyl acetate moiety

Preparation Methods

The synthesis of 2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the methoxyphenyl acetate moiety: This can be done through esterification reactions, where the phenol group is reacted with acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxofuran ring to a dihydrofuran ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials, such as liquid crystals or organic semiconductors.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxofuran ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    2-{(Z)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity.

    2-{(Z)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate: The presence of a methyl group can influence the compound’s steric properties and interactions with molecular targets.

The uniqueness of 2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

[2-[(Z)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO5/c1-12(22)25-19-14(4-3-5-17(19)24-2)10-15-11-18(26-20(15)23)13-6-8-16(21)9-7-13/h3-11H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDRZYBMQYZQTE-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate
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2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate
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2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate
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2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate
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2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate
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2-{(Z)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate

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